molecular formula C28H24ClN5O3S B12123816 methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12123816
M. Wt: 546.0 g/mol
InChI Key: JDGJQXKQNSRKTG-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and a pyrroloquinoxaline-carboxamide moiety at position 2. The 4-chlorobenzyl group on the pyrroloquinoxaline ring likely enhances lipophilicity and influences binding interactions in biological systems.

Properties

Molecular Formula

C28H24ClN5O3S

Molecular Weight

546.0 g/mol

IUPAC Name

methyl 2-[[2-amino-1-[(4-chlorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H24ClN5O3S/c1-37-28(36)21-17-6-2-5-9-20(17)38-27(21)33-26(35)22-23-25(32-19-8-4-3-7-18(19)31-23)34(24(22)30)14-15-10-12-16(29)13-11-15/h3-4,7-8,10-13H,2,5-6,9,14,30H2,1H3,(H,33,35)

InChI Key

JDGJQXKQNSRKTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=C(C=C6)Cl)N

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Pyrroloquinoxaline Core

The pyrroloquinoxaline fragment is typically synthesized from 1,2-diaminobenzene derivatives. Reacting 1,2-diaminobenzene with chloroacetyl chloride under basic conditions yields the quinoxaline backbone. Subsequent cyclization with propargylamine introduces the pyrrole ring. A critical modification involves the introduction of the 4-chlorobenzyl group at the N1 position via nucleophilic aromatic substitution (SNAr) using 4-chlorobenzyl chloride in DMF at 80°C.

Key Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
Quinoxaline formationChloroacetyl chloride, KOHEthanol60°C4 h75%
Pyrrole cyclizationPropargylamine, CuIDMF120°C6 h68%
Chlorobenzyl substitution4-Chlorobenzyl chloride, K₂CO₃DMF80°C3 h82%

Benzothiophene Carboxylate Synthesis

The tetrahydrobenzothiophene moiety is prepared via cyclization of ethyl 2-aminothiophene-3-carboxylate with cyclohexanone in the presence of phosphorus oxychloride. This yields ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which is subsequently hydrolyzed to the free acid and methylated using dimethyl sulfate.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates the coupling of the pyrroloquinoxaline and benzothiophene fragments. For instance, reacting the acyl chloride derivative of the pyrroloquinoxaline core with the benzothiophene amine in DMF under microwave conditions (150°C, 20 min) achieves a 92% yield, compared to 78% under conventional heating. This method reduces side reactions such as ester hydrolysis or unwanted cyclizations.

Comparative Data :

MethodTemperatureTimeYieldPurity (HPLC)
Conventional80°C6 h78%95%
Microwave150°C20 min92%98%

Critical Reaction Parameters

Solvent Selection

DMF is preferred for SNAr and coupling reactions due to its high polarity and ability to stabilize transition states. Alternatives like dichloromethane or THF result in incomplete conversions (<50%).

Catalytic Systems

Copper(I) iodide (CuI) enhances pyrrole cyclization efficiency, while triethylamine (TEA) is critical for neutralizing HCl during acyl chloride reactions. Omitting TEA reduces yields by 40%.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms homogeneity.

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1735 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O).

  • ¹H NMR : Signals at δ 6.72 ppm (methine proton) and δ 4.30 ppm (chlorobenzyl CH₂).

  • MS : Molecular ion peak at m/z 412.1 ([M+H]⁺).

Challenges and Mitigation Strategies

Byproduct Formation

Competitive ester hydrolysis during coupling steps is minimized by using anhydrous DMF and molecular sieves.

Regioselectivity Issues

Steric hindrance from the 4-chlorobenzyl group directs substitutions to the C3 position of the pyrroloquinoxaline ring, confirmed by NOESY experiments .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anticancer or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tetrahydrobenzothiophene derivatives functionalized with diverse substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Feature Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Target Compound 4,5,6,7-Tetrahydro-1-benzothiophene - Methyl ester at C3
- Pyrrolo[2,3-b]quinoxaline-carboxamide at C2
- 4-Chlorobenzyl group
Hypothesized kinase inhibition, enhanced lipophilicity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4,5,6,7-Tetrahydro-1-benzothiophene - Ethyl ester at C3
- Amino group at C2
Intermediate for cyanoacetylation reactions
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene - Methyl ester at C2
- Pyrazolopyrimidine and chromenone substituents
Anticancer activity (mass: 560.2 [M+1]; MP: 227–230°C)
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 4,5,6,7-Tetrahydro-1-benzothiophene - Nitrile at C3
- 4-Chlorobenzylideneimine at C2
Crystallographic studies (hydrogen-bonded networks)
Ethyl 2-{[({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4,5,6,7-Tetrahydro-1-benzothiophene - Ethyl ester at C3
- Thiourea and trichloroethyl groups
Antimicrobial potential (structural complexity)

Key Observations:

Substituent Effects on Bioactivity: The target compound’s pyrroloquinoxaline group may enhance DNA intercalation or kinase binding compared to pyrazolopyrimidine (e.g., in ) or simpler amino groups (e.g., in ).

Ester Group Influence :

  • Replacing the ethyl ester (as in ) with a methyl ester (target compound) could reduce steric hindrance and alter metabolic stability.

Synthetic Routes: Intermediate synthesis via cyanoacetylation (e.g., ) is a common strategy for functionalizing the tetrahydrobenzothiophene core. Cross-coupling reactions (e.g., Suzuki-Miyaura in ) enable diversification of aromatic substituents.

Crystallographic and Hydrogen-Bonding Patterns :

  • Derivatives like form hydrogen-bonded networks (N–H···N/C≡N), which stabilize crystal packing. Similar interactions may govern the target compound’s solid-state behavior .

Biological Activity

Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline backbone, which is known for its diverse biological activities. The presence of the benzothiophene moiety contributes to its structural complexity and potential pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data of Similar Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4aHeLa28Induces apoptosis via mitochondrial pathway
4bJurkat15Inhibits tubulin polymerization
7bHCT11610Colchicine site inhibitor

These findings suggest that the compound may act as a potent inducer of apoptosis in cancer cells while sparing normal lymphocytes from significant cytotoxic effects, which is crucial for therapeutic applications.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest and subsequent apoptosis. The binding affinity to the colchicine site on β-tubulin has been a focal point in understanding these interactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on HeLa Cells : A derivative showed a GI50 value of 28 µM in HeLa cells, indicating strong antiproliferative activity. The study demonstrated that this compound induced apoptosis characterized by mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production .
  • Comparative Analysis with Vincristine : In a comparative study against vincristine, certain derivatives exhibited enhanced cytotoxicity and overcame resistance mechanisms associated with traditional chemotherapeutics. This suggests potential for development as novel anticancer agents .

Pharmacological Profile

The pharmacological profile of this compound indicates not only anticancer properties but also possible anti-inflammatory and antimicrobial activities due to its complex structure.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the condensation of a 4-chlorobenzyl-substituted pyrroloquinoxaline precursor with a tetrahydrobenzothiophene carboxylate intermediate. Critical steps include:

  • Amide bond formation : Coupling the pyrroloquinoxaline carbonyl group to the benzothiophene amino group using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .
  • Protection/deprotection : Amino groups may require temporary protection (e.g., Boc groups) to prevent side reactions during cyclization .
  • Purification : Chromatography or recrystallization in solvents like ethanol or DCM is essential to achieve >95% purity .

Q. Key Challenges :

  • Low yields due to steric hindrance from the 4-chlorobenzyl group.
  • Side reactions during cyclization requiring precise temperature control (e.g., 60–80°C in DMF) .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the presence of the 4-chlorobenzyl group (δ 7.3–7.5 ppm for aromatic protons) and tetrahydrobenzothiophene ring (δ 1.8–2.6 ppm for aliphatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 584.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; comparable to related pyrroloquinoxaline derivatives (e.g., C–C bond lengths of 1.35–1.48 Å) .

Q. How is the compound’s solubility optimized for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (e.g., PBS) to prevent precipitation .
  • Surfactants : Polysorbate 80 (0.1% w/v) enhances solubility in hydrophobic media .
  • pH adjustment : Solubility increases at pH 6–7 due to deprotonation of the carboxylate group .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability?

Methodological Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for steps like amide coupling .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratio) identifies ideal conditions (e.g., 72°C in toluene for 12 hours increases yield by 22%) .

Q. How do researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

Methodological Answer:

  • Orthogonal validation : Compare molecular docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) data to assess binding kinetics .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to test predicted binding interactions .
  • Metabolite screening : LC-MS identifies off-target interactions or metabolic byproducts that may explain discrepancies .

Q. What strategies are used to elucidate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

  • Kinase inhibition assays : Screen against panels of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Transcriptomic profiling : RNA sequencing of treated cell lines identifies differentially expressed pathways (e.g., apoptosis or autophagy markers) .
  • In silico modeling : Molecular dynamics simulations predict stability of the compound bound to target proteins (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Q. How are stability and degradation profiles characterized under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC stability monitoring : Track degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid) .
  • Mass balance analysis : Quantify recoveries (>90% indicates minimal irreversible degradation) .

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